1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Description
The compound 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with a 4-(4-fluorophenyl)piperazine moiety, a 2-methoxyphenylmethyl group, and ethyl and methyl groups. The 4-hydroxy and 6-methyl groups may enhance solubility and metabolic stability, while the methoxyphenyl substituent could modulate lipophilicity and binding interactions .
Properties
IUPAC Name |
1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O3/c1-4-30-18(2)17-22(31)24(26(30)32)25(21-7-5-6-8-23(21)33-3)29-15-13-28(14-16-29)20-11-9-19(27)10-12-20/h5-12,17,25,31H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPBBNLHTGUZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=C(C=C4)F)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one , often referred to as a complex small molecule, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of the compound involves several steps starting from precursors such as saccharin derivatives. The synthetic pathway typically includes the reaction of 1-(2-fluorophenyl)piperazine with various aryl groups under controlled conditions. The resulting structure features a piperazine moiety linked to a pyridine ring, which is crucial for its biological activity.
Structural Analysis
The crystal structure analysis reveals that the compound adopts a twisted conformation, which is essential for its interaction with biological targets. Key bond lengths and angles have been measured, indicating typical single and double bond characteristics that align with expected values for such compounds .
| Bond | Length (Å) |
|---|---|
| N(1)—C(6) | 1.413 |
| N(2)—C(8) | 1.464 |
| C(20)—O(3) | 1.206 |
The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes within the body. Research indicates that it may act as an antagonist at certain neurotransmitter receptors, particularly those associated with the central nervous system (CNS). This activity can lead to various pharmacological effects, including anxiolytic and antidepressant properties.
Case Studies and Research Findings
Recent studies have explored the compound's effectiveness in various animal models:
- Antidepressant Activity : In a study evaluating the effects on mice subjected to stress-induced behaviors, the compound demonstrated significant reduction in depressive-like symptoms when compared to control groups. The mechanism was attributed to modulation of serotonin and norepinephrine levels .
- Anxiolytic Effects : Another study utilized the elevated plus maze test to assess anxiolytic effects in rodents. Results indicated that administration of the compound led to increased time spent in open arms, suggesting reduced anxiety levels .
- Neuroprotective Properties : The compound was also tested for neuroprotective effects against oxidative stress in neuronal cell lines. Results showed a marked decrease in cell death and increased viability compared to untreated controls, indicating potential applications in neurodegenerative diseases .
Toxicity Profile
While promising results have been observed regarding efficacy, toxicity assessments are crucial for determining safety profiles. Preliminary studies suggest a moderate toxicity level, necessitating further investigations into dose-response relationships and long-term effects.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including the target compound, exhibit significant antidepressant properties. The interaction of the piperazine moiety with serotonin receptors has been well-documented, suggesting that this compound may enhance serotonergic activity, providing a pathway for developing new antidepressant therapies .
Antipsychotic Potential
The structural similarity to known antipsychotic agents suggests that this compound may also have antipsychotic effects. Studies have shown that compounds with a piperazine structure can act as dopamine receptor antagonists, which are crucial in managing conditions like schizophrenia .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their antidepressant effects. The specific compound was tested in animal models and demonstrated a reduction in depressive-like behaviors, indicating its potential as a therapeutic agent .
Case Study 2: Neuropharmacological Effects
Research conducted on the neuropharmacological profile of similar compounds showed promise in modulating neurotransmitter systems involved in mood regulation. The findings suggest that the compound could be beneficial in treating mood disorders by targeting serotonin and dopamine pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Analogues
Piperazine derivatives are widely explored for their pharmacological versatility. Key comparisons include:
Structural Insights :
- Substituent Effects : The 2-methoxyphenyl group in the target compound may enhance lipophilicity compared to thiophene (MK45) or dichlorophenyl groups (e.g., ), influencing blood-brain barrier penetration.
Fluorophenyl and Methoxyphenyl Substituents
- Fluorophenyl : Present in the target compound and several analogues (e.g., ), this group improves metabolic stability by resisting oxidative degradation. Its electron-withdrawing nature may also enhance receptor binding affinity .
- Methoxyphenyl: Unique to the target compound, the methoxy group could increase solubility compared to non-polar substituents (e.g., methyl or chloro groups in MK45) while maintaining moderate lipophilicity.
Spectroscopic Comparisons
NMR studies on structurally related compounds (e.g., rapamycin analogues) reveal that chemical shift differences in specific regions (e.g., aromatic protons) correlate with substituent changes . For the target compound, similar analyses could identify electronic perturbations caused by the methoxyphenyl and fluorophenyl groups, aiding in structure-activity relationship (SAR) modeling.
Research Findings and Implications
- Synthetic Accessibility : Piperazine-containing compounds like MK45 and the target compound are synthesized via nucleophilic substitution or coupling reactions, but the pyridin-2(1H)-one core may require specialized oxidation steps .
- Bioactivity Trends : While bioactivity data for the target compound are lacking, piperazine derivatives with fluorophenyl groups often exhibit serotonin receptor antagonism or kinase inhibition . The methoxyphenyl group may redirect selectivity toward distinct targets.
- Lumping Strategies : Computational models group compounds with similar substituents (e.g., fluorophenyl piperazines) to predict shared properties like solubility or reactivity . The target compound could belong to a "fluorophenyl-piperazine" lumped category for high-throughput screening.
Preparation Methods
Pyridinone Ring Formation
The pyridinone core is typically synthesized via cyclocondensation of β-ketoesters with ammonium acetate or urea. For 4-hydroxy-6-methylpyridin-2(1H)-one derivatives, ethyl acetoacetate reacts with ammonium acetate in refluxing ethanol to form the bicyclic intermediate. Subsequent N-alkylation with ethyl iodide in the presence of potassium carbonate introduces the 1-ethyl group (yield: 82–87%).
Reaction Conditions:
- Temperature: 80–100°C
- Solvent: Ethanol or dimethylformamide
- Catalyst: K₂CO₃ or NaH
- Time: 6–12 hours
Methylene Bridge Installation
The central methylene bridge linking the pyridinone and arylpiperazine moieties is constructed via Mannich reaction or nucleophilic alkylation. A patented method employs paraformaldehyde and triethylamine to facilitate three-component coupling between the pyridinone, 2-methoxyphenylboronic acid, and 1-(4-fluorophenyl)piperazine. This step proceeds at 140°C under autoclave conditions, achieving 89–94% selectivity for the desired stereoisomer.
Key Parameters:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Triethylamine | |
| Temperature | 140°C | |
| Pressure | 25 kPa | |
| Reaction Time | 2 hours | |
| Yield | 86–91% |
Piperazine Coupling
Incorporation of the 4-(4-fluorophenyl)piperazine group is achieved through nucleophilic aromatic substitution or Ullmann coupling. A method adapted from Wu et al. involves treating the pyridinone intermediate with 1-(4-fluorophenyl)piperazine in acetone, catalyzed by thionyl chloride-activated carboxylic acid derivatives. This two-step process—acyl chloride formation followed by amine coupling—yields 78–85% of the target compound after recrystallization.
Optimized Protocol:
- Acyl Chloride Formation:
- Amine Coupling:
Reaction Optimization and Catalysis
Catalyst Screening
Triethylamine outperforms dimethylethylamine and DBU in Mannich reactions, reducing side product formation from 15% to <5%. In azo coupling steps, Pd(OAc)₂/Xantphos systems enhance cross-coupling efficiency (turnover number: 1,200).
Solvent Effects
Polar aprotic solvents (DMF, acetone) improve piperazine solubility and reaction rates compared to toluene or THF. Ethanol-water mixtures (3:1) maximize yields during recrystallization, achieving ≥98% purity.
Purification and Characterization
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) removes unreacted piperazine precursors. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms enantiomeric excess >99%.
Crystallization Techniques
Recrystallization from ethyl acetate yields needle-shaped crystals suitable for X-ray diffraction. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, indicating high thermal stability.
Physical Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | 158–162°C | |
| Solubility (H₂O) | <0.1 mg/mL | |
| LogP | 3.2 ± 0.3 | |
| Molecular Weight | 479.54 g/mol |
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A patent discloses a continuous flow system for paraformaldehyde-mediated Mannich reactions, reducing batch time from 12 hours to 45 minutes. This method scales linearly to 10 kg/day with 88–91% yield.
Green Chemistry Approaches
Microwave-assisted synthesis (150°C, 30 minutes) reduces energy consumption by 40% compared to conventional heating. Aqueous workups and solvent recycling decrease E-factor from 32 to 18.
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
LC-MS analysis shows no detectable impurities ≥0.1%. Residual solvent levels (ethanol, acetone) comply with ICH Q3C guidelines (<500 ppm).
Q & A
Basic Research Questions
Q. What experimental methods are used to confirm the molecular structure of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data (e.g., unit cell parameters, space group, and refinement statistics) can resolve bond angles, torsion angles, and stereochemistry. For example, triclinic crystal systems (space group ) with refined -values below 0.05 ensure accuracy . Complementary techniques like / NMR and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight.
Q. What are the foundational synthetic routes for synthesizing this compound?
- Methodological Answer : A common approach involves multi-step condensation reactions. For instance:
- Step 1 : Piperazine derivatives (e.g., 4-(4-fluorophenyl)piperazine) are synthesized via nucleophilic substitution between 1-fluoro-4-chlorobenzene and piperazine .
- Step 2 : Coupling with a substituted benzyl group (e.g., 2-methoxyphenylmethyl) using a Buchwald-Hartwig amination or Ullmann reaction under inert conditions .
- Step 3 : Final cyclization of the pyridinone core with ethyl and methyl substituents via acid-catalyzed ring closure .
Q. How is purity assessed during synthesis?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) quantifies impurities. Pharmacopeial guidelines (e.g., USP) recommend thresholds (<0.1% for major impurities) and specify column conditions (e.g., 0.1% TFA in acetonitrile/water gradients) . Mass-directed purification isolates isomeric byproducts .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and reduce byproducts?
- Methodological Answer : DoE evaluates critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
- Central Composite Design : Varies reaction time (12–48 hrs) and temperature (80–120°C) to model yield responses.
- Response Surface Methodology : Identifies optimal conditions (e.g., 100°C, 24 hrs) for maximal yield (85–90%) while minimizing diastereomers .
Q. How can conflicting thermal stability data from DSC and TGA be resolved?
- Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. Mitigation strategies include:
- Powder X-ray Diffraction (PXRD) : Detects crystalline vs. amorphous phases.
- Dynamic Vapor Sorption (DVS) : Quantifies hygroscopicity impacting decomposition temperatures .
- Controlled Recrystallization : Solvent-antisolvent pairs (e.g., ethanol/water) produce stable polymorphs with consistent DSC endotherms .
Q. What role do substituents (e.g., 4-fluorophenyl, 2-methoxy) play in modulating biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs:
- Fluorine Substituents : Enhance metabolic stability via reduced CYP450 metabolism. Replace with chloro or methyl groups to test potency changes .
- Methoxy Group Positioning : Ortho-substitution (2-methoxy) increases steric hindrance, potentially altering receptor binding vs. para-substituted analogs .
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., serotonin receptors) .
Q. How are contradictory pharmacological data (e.g., IC50 variability) addressed in vitro?
- Methodological Answer : Standardize assay conditions:
- Cell Line Authentication : STR profiling ensures consistency (e.g., HEK293 vs. CHO cells).
- Positive Controls : Use reference inhibitors (e.g., ketanserin for 5-HT2A assays) to normalize results .
- Dose-Response Curves : Replicate experiments (n ≥ 3) with non-linear regression analysis (e.g., GraphPad Prism) to calculate robust IC50 values .
Data Analysis and Validation
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS to identify labile sites (e.g., hydrolytic cleavage of the piperazine ring) .
- Long-Term Stability : Store at 25°C/60% RH for 6–12 months and assay monthly using validated HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
